![molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2](/img/no-structure.png)

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

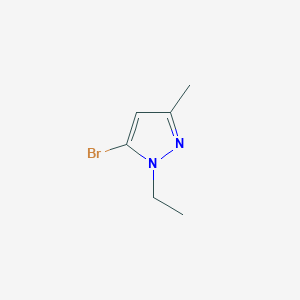

“2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C21H12N2O4 . It has an average mass of 356.331 Da and a monoisotopic mass of 356.079712 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several aromatic rings, which contribute to its stability . The compound also contains functional groups such as carbonyl groups and a nitrogen-containing ring .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 702.0±60.0 °C at 760 mmHg, and a flash point of 378.4±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 84 Å2 .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

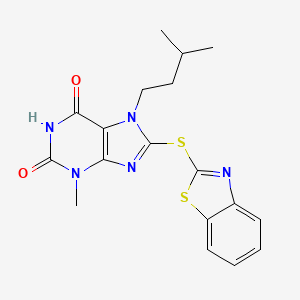

A series of compounds based on benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone derivatives, such as naphthalene diimide (NDI)-based chromophores, have been synthesized and characterized for their optical properties. These compounds exhibit two-photon absorption (2PA) capabilities, highlighting their potential for applications in photonic devices and materials. The spectral properties of these compounds can be fine-tuned via modification of the donor segments, offering customizable optical and electronic features for specific research needs (Lin et al., 2010).

Electronic and Photovoltaic Applications

Research on NDI-based π-conjugated polymers demonstrates their utility in electronic and photovoltaic applications. Through nonstoichiometric Stille coupling polycondensation, NDI-based n-type polymers with efficient electron transport properties have been synthesized. These materials are critical for the development of organic solar cells and other electronic devices (Goto et al., 2015).

Luminescence and Magnetic Properties

Lanthanide coordination polymers incorporating phenanthroline and fluorine-substituted ligands exhibit significantly enhanced luminescence and tunable magnetic properties. These materials are of interest for their potential applications in optical devices, sensors, and magnetic materials (Feng et al., 2019).

Sensing Behavior

A novel naphthalenediimide derivative demonstrates efficient sensing behavior for fluoride ions over a wide range of other anions. Such compounds are valuable for the development of specific ion sensors, with applications in environmental monitoring and healthcare diagnostics (Gu et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves the condensation of p-toluidine with 2,6-diformyl-4-methylphenol to form 2-(p-tolyl)benzoxazole. This intermediate is then reacted with 1,10-phenanthroline-5,6-dione to form the final product.", "Starting Materials": [ "p-toluidine", "2,6-diformyl-4-methylphenol", "1,10-phenanthroline-5,6-dione", "acetic acid", "sodium acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve p-toluidine (1.0 eq) in acetic acid and add sodium acetate (1.1 eq).", "Step 2: Add 2,6-diformyl-4-methylphenol (1.0 eq) to the reaction mixture and heat at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the intermediate (2-(p-tolyl)benzoxazole) in ethanol and add 1,10-phenanthroline-5,6-dione (1.1 eq).", "Step 5: Heat the reaction mixture at reflux for 12 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 7: Recrystallize the final product from ethanol to obtain pure 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone." ] } | |

Número CAS |

361182-65-2 |

Fórmula molecular |

C21H12N2O4 |

Peso molecular |

356.337 |

Nombre IUPAC |

6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

InChI |

InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |

Clave InChI |

NBRDAAKBSWNKRO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)

![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)

![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)

![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)

![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)

![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)

![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)